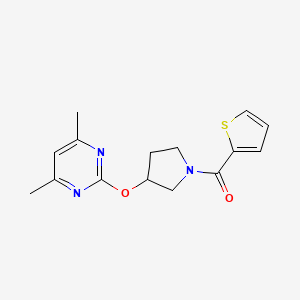
1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable component in drug design and development. The ethynyl group further enhances its reactivity, allowing for diverse chemical transformations.
作用機序
Target of Action
The 2,2-difluoroethyl group is known to be a lipophilic hydrogen bond donor in medicinal chemistry , which could potentially interact with various proteins or enzymes in the body.
Mode of Action
The presence of the 2,2-difluoroethyl group suggests that it might interact with its targets through hydrogen bonding . The incorporation of electronegative fluorine atoms allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity .
Biochemical Pathways
The compound’s structure suggests that it could potentially influence a variety of biochemical pathways, particularly those involving proteins or enzymes that interact with lipophilic hydrogen bond donors .
Pharmacokinetics
Compounds with similar structures, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), have been shown to be rapidly inactivated by cytidine deaminase (cd) metabolism to 2’,2’-difluoro-2’-deoxyuridine (dfdu), resulting in poor oral bioavailability .
Result of Action
Based on the compound’s structure, it can be hypothesized that it may influence the function of proteins or enzymes that interact with lipophilic hydrogen bond donors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole typically involves the reaction of 3-ethynylpyrazole with 2,2-difluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the difluoroethyl halide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides.
Major Products:
Oxidation: Formation of 1-(2,2-difluoroethyl)-3-oxo-pyrazole.
Reduction: Formation of 1-(2,2-difluoroethyl)-3-ethylpyrazole.
Substitution: Formation of halogenated pyrazoles or alkylated derivatives.
科学的研究の応用
1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
類似化合物との比較
- 1-(2,2-Difluoroethyl)-3-methylpyrazole
- 1-(2,2-Difluoroethyl)-3-phenylpyrazole
- 1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole
Uniqueness: this compound stands out due to the presence of both the difluoroethyl and ethynyl groups. This combination imparts unique reactivity and binding properties, making it a versatile compound in drug design. The difluoroethyl group enhances metabolic stability, while the ethynyl group provides a handle for further chemical modifications.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-3-ethynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-2-6-3-4-11(10-6)5-7(8)9/h1,3-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXWDVVVRQVTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromopyridin-2-amine](/img/structure/B2801179.png)

![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)
![N-[(2S,3R)-2-[1-(2-Chloropropanoyl)piperidin-4-yl]oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2801187.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)
![3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2801192.png)
![N-(3-fluorophenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801193.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)


![1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B2801200.png)
